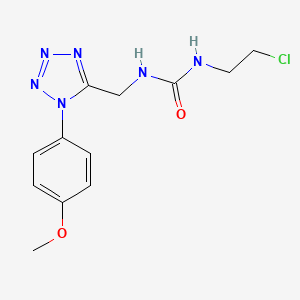
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C12H15ClN6O2 and its molecular weight is 310.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a chloroethyl group, a tetrazole ring, and a methoxyphenyl moiety, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C12H15ClN6O2, with a molecular weight of approximately 310.74 g/mol. The structure is characterized by the following functional groups:
- Chloroethyl group : Known for its electrophilic properties, enabling it to form covalent bonds with nucleophilic sites in biological molecules.
- Tetrazole ring : Often associated with bioactive compounds, it can act as a hydrogen bond acceptor, influencing interactions with proteins and other biomolecules.
- Methoxyphenyl group : This moiety can enhance lipophilicity and modulate the compound's pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to modify nucleophilic sites on proteins and nucleic acids. The chloroethyl group facilitates the formation of covalent bonds, leading to:
- DNA cross-linking : Similar to other chloroethyl compounds, it may induce DNA damage through cross-linking, which is critical for its potential antitumor activity.
- Protein modification : The reactive nature of the chloroethyl group can lead to alterations in protein function, impacting cellular pathways.
Antitumor Activity
Research indicates that compounds featuring chloroethyl groups exhibit significant antitumor properties due to their ability to induce DNA cross-links. A comparative study on related compounds demonstrated that those with similar structural features had varying degrees of cytotoxicity against cancer cell lines. For example:
- Compound I (related structure): Showed reduced antitumor activity compared to other derivatives, highlighting the importance of structural modifications in enhancing efficacy .
Microtubule Destabilization
Tetrazole derivatives have been studied for their potential as microtubule destabilizers. Research on tetrazole-containing compounds has shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism may also be applicable to our compound, suggesting potential use in cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
特性
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O2/c1-21-10-4-2-9(3-5-10)19-11(16-17-18-19)8-15-12(20)14-7-6-13/h2-5H,6-8H2,1H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELKLQMHIQZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













